molecular formula C14H18ClNO2 B5795963 4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate

4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate

Cat. No.: B5795963
M. Wt: 267.75 g/mol
InChI Key: IXXSSTXQEIUPPW-UHFFFAOYSA-N
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Description

4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate is an organic compound with the molecular formula C14H18ClNO2 and a molecular weight of 267.75 g/mol . This compound is characterized by a piperidine ring attached to a 4-chloro-3,5-dimethylphenyl group through a carboxylate linkage. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate typically involves the esterification of 4-chloro-3,5-dimethylphenol with piperidine-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly those targeting the central nervous system. Its derivatives have shown potential in treating various neurological disorders . Additionally, it is used in industrial applications for the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with neurotransmitter receptors, modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in neurological conditions . The exact molecular targets and pathways may vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate can be compared with other piperidine derivatives such as:

  • **4-chloro-3,5-dim

Biological Activity

4-Chloro-3,5-dimethylphenyl 1-piperidinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms associated with this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the use of readily available precursors and various reaction conditions to optimize yield and purity. For example, one synthetic route involves the use of piperidine derivatives as starting materials, followed by acylation reactions to form the desired carboxylate structure. The optimization of these synthetic processes is crucial for large-scale production and has been documented in recent studies .

Pharmacological Properties

The biological activity of this compound has been explored in various contexts:

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits inhibitory effects on certain cancer cell lines. For instance, it has shown potential in reducing the viability of prostate cancer cells (PC-3 and DU145) with IC50 values indicating effective concentration levels for therapeutic applications .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment in the face of rising antibiotic resistance .

Understanding the mechanisms through which this compound exerts its effects is essential for further development:

  • Cellular Pathways : Research indicates that compounds similar to this compound may interact with key cellular pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in regulating cell growth and survival .
  • Inhibition of Kinases : The compound may act as a kinase inhibitor, impacting signaling pathways crucial for tumor growth and proliferation . This mechanism aligns with findings from studies on other piperidine derivatives that have shown similar activities.

Case Studies

Several case studies have highlighted the biological activities and therapeutic potential of this compound:

  • Prostate Cancer Study : A study conducted on PC-3 and DU145 cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values were determined to be approximately 2.226 μM and 1.67 μM respectively .
  • Antimicrobial Efficacy : In vitro testing against MRSA revealed that the compound exhibited bacteriostatic activity at low concentrations (MIC = 4 μg/ml), showcasing its potential as a new antimicrobial agent .

Data Summary Table

The following table summarizes the biological activities and corresponding IC50 values observed in various studies:

Biological ActivityCell Line/PathogenIC50 Value (μM)Reference
Antitumor ActivityPC-32.226 ± 0.28
Antitumor ActivityDU1451.67 ± 0.18
Antimicrobial ActivityMRSAMIC = 4

Properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-10-8-12(9-11(2)13(10)15)18-14(17)16-6-4-3-5-7-16/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXSSTXQEIUPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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